Cas no 2137061-80-2 (Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-)

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- structure
2137061-80-2 structure
商品名:Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-
CAS番号:2137061-80-2
MF:C12H24N2
メガワット:196.332363128662
CID:5256313

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 化学的及び物理的性質

名前と識別子

    • Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-
    • インチ: 1S/C12H24N2/c1-12(2,3)11-9-13-7-8-14(11)10-5-4-6-10/h10-11,13H,4-9H2,1-3H3/t11-/m0/s1
    • InChIKey: OQKROYWMMREHLH-NSHDSACASA-N
    • ほほえんだ: N1(C2CCC2)CCNC[C@H]1C(C)(C)C

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-381231-0.1g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
0.1g
$1955.0 2023-03-02
Enamine
EN300-381231-0.25g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
0.25g
$2044.0 2023-03-02
Enamine
EN300-381231-1.0g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
1g
$0.0 2023-06-07
Enamine
EN300-381231-0.05g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
0.05g
$1866.0 2023-03-02
Enamine
EN300-381231-5.0g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
5.0g
$6441.0 2023-03-02
Enamine
EN300-381231-10.0g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
10.0g
$9550.0 2023-03-02
Enamine
EN300-381231-0.5g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
0.5g
$2132.0 2023-03-02
Enamine
EN300-381231-2.5g
(2R)-2-tert-butyl-1-cyclobutylpiperazine
2137061-80-2
2.5g
$4355.0 2023-03-02

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 関連文献

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-に関する追加情報

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-: A Comprehensive Overview

Piperazine, a six-membered ring compound with two nitrogen atoms at positions 1 and 4, has long been a subject of interest in organic chemistry and pharmaceutical research. The compound CAS No. 2137061-80-2, specifically known as Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R), represents a unique derivative of piperazine with specific stereochemistry and functional groups. This compound has garnered attention due to its potential applications in drug discovery and its intriguing chemical properties.

The structure of Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R) features a cyclobutyl group at position 1 and a tert-butyl group at position 2. The (2R) designation indicates the stereochemistry at the second nitrogen atom. This configuration is critical in determining the compound's biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how subtle structural differences can significantly impact therapeutic efficacy.

Recent research has explored the synthesis of Piperazine derivatives using various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the cyclobutyl moiety. This method not only enhances the efficiency of synthesis but also allows for greater control over stereochemistry. Additionally, advancements in asymmetric synthesis have enabled the selective formation of the (2R) enantiomer, which is crucial for optimizing pharmacological properties.

The biological activity of Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R) has been extensively studied in recent years. In vitro assays have demonstrated its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs), which are key targets in treating various diseases such as cardiovascular disorders and central nervous system diseases. Furthermore, computational modeling techniques have provided insights into its binding affinity and selectivity profiles, paving the way for further optimization.

In terms of applications, this compound holds promise in the development of novel therapeutics. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug discovery programs. Moreover, ongoing research is investigating its potential as a building block for constructing more complex molecular architectures with enhanced bioavailability and efficacy.

From an environmental standpoint, understanding the ecological impact of Piperazine derivatives is essential for sustainable drug development. Recent studies have assessed their biodegradability and toxicity profiles under various conditions. These findings underscore the importance of green chemistry principles in minimizing environmental risks associated with pharmaceutical compounds.

In conclusion, Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R) stands out as a significant compound in contemporary chemical research. Its unique structure, stereochemical properties, and potential therapeutic applications make it a focal point for further investigation. As research progresses, this compound is expected to contribute significantly to advancements in drug design and development.

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